molecular formula C10H8FNO B6267370 (8-fluoroquinolin-5-yl)methanol CAS No. 2375195-65-4

(8-fluoroquinolin-5-yl)methanol

Cat. No.: B6267370
CAS No.: 2375195-65-4
M. Wt: 177.2
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Description

(8-Fluoroquinolin-5-yl)methanol is a fluorinated quinoline derivative characterized by a fluorine substituent at the 8-position and a hydroxymethyl (-CH$_2$OH) group at the 5-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological and chemical properties, particularly in metal chelation, antimicrobial activity, and fluorescence behavior . The hydroxymethyl group introduces polarity, influencing solubility and reactivity in synthetic or biological environments.

Properties

CAS No.

2375195-65-4

Molecular Formula

C10H8FNO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-fluoroquinolin-5-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-fluoroquinoline.

    Hydroxymethylation: The 8-fluoroquinoline undergoes a hydroxymethylation reaction to introduce the hydroxymethyl group at the 5th position. This can be achieved using formaldehyde and a suitable base under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(8-Fluoroquinolin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding quinoline derivative with a reduced functional group.

    Substitution: The fluorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-fluoroquinolin-5-carboxylic acid or 8-fluoroquinolin-5-aldehyde.

    Reduction: Formation of 8-fluoroquinolin-5-ylmethane.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(8-Fluoroquinolin-5-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (8-fluoroquinolin-5-yl)methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the hydroxymethyl group can facilitate interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (8-fluoroquinolin-5-yl)methanol with key analogs based on substituents, molecular weight, and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 8-F, 5-CH$_2$OH C${10}$H$8$FNO 193.18 g/mol Combines fluorine's lipophilicity with hydroxymethyl's polarity.
5-Fluoro-8-methyl-3-isoquinolinamine 5-F, 8-CH$3$, 3-NH$2$ C${10}$H${10}$FN$_2$ 177.20 g/mol Methyl and amino groups enhance steric bulk and hydrogen-bonding capacity.
5-Fluoro-7-nitroquinolin-8-ol 5-F, 7-NO$_2$, 8-OH C$9$H$5$FN$2$O$3$ 224.15 g/mol Nitro group increases electron-withdrawing effects; OH enables metal chelation.
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[...] Complex spiro and halogenated aryl C${16}$H${12}$ClF$_2$N 291.73 g/mol Chloro-fluoro aryl substituents enhance halogen bonding and rigidity.

Notes:

  • Fluorine substitution generally increases metabolic stability and membrane permeability .
  • Hydroxymethyl and nitro groups modulate solubility and reactivity, impacting biological activity .
Antimicrobial Activity
  • 8-Hydroxyquinoline metal complexes (e.g., with Zn$^{2+}$ or Cu$^{2+}$) show broad-spectrum antimicrobial activity due to metal chelation and membrane disruption . The fluorine in this compound may enhance penetration into bacterial cells compared to non-fluorinated analogs.
  • Trifluoromethyl-diazenyl quinolin-8-ol (Yazdanbakhsh et al., 2006) exhibits reduced antimicrobial efficacy compared to hydroxymethyl derivatives, suggesting polar groups like -CH$_2$OH are critical for activity .
Metal Chelation
  • The hydroxymethyl group in this compound likely facilitates weaker metal binding compared to 8-hydroxyquinoline’s phenolic -OH, which forms stable complexes with transition metals .
Fluorescence and Stability
  • 8-Hydroxyquinoline displays ultraweak fluorescence in aqueous media due to photoinduced proton transfer . Fluorination at the 8-position may alter this behavior by stabilizing excited states or modifying solvation effects.

Key Research Findings

  • Structure-activity relationships : Nitro and diazenyl substituents (e.g., in and ) reduce bioavailability compared to hydroxymethyl derivatives, underscoring the importance of substituent choice in drug design .

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